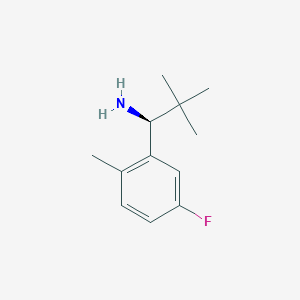

(S)-1-(5-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine

Description

Properties

Molecular Formula |

C12H18FN |

|---|---|

Molecular Weight |

195.28 g/mol |

IUPAC Name |

(1S)-1-(5-fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine |

InChI |

InChI=1S/C12H18FN/c1-8-5-6-9(13)7-10(8)11(14)12(2,3)4/h5-7,11H,14H2,1-4H3/t11-/m1/s1 |

InChI Key |

DLELHKLTMRREIT-LLVKDONJSA-N |

Isomeric SMILES |

CC1=C(C=C(C=C1)F)[C@H](C(C)(C)C)N |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C(C(C)(C)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(5-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the starting material, 5-fluoro-2-methylbenzaldehyde.

Reductive Amination: The aldehyde group of 5-fluoro-2-methylbenzaldehyde is subjected to reductive amination using a suitable amine and a reducing agent such as sodium cyanoborohydride.

Chiral Resolution: The resulting racemic mixture is then resolved into its enantiomers using chiral chromatography or other chiral resolution techniques to obtain the (S)-enantiomer.

Industrial Production Methods

Industrial production of (S)-1-(5-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include continuous flow reactors and automated systems for efficient production.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(5-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the amine group using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, secondary amines.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemical Properties and Structure

The chemical structure of (S)-1-(5-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine is characterized by the presence of a fluorine atom and a dimethylpropanamine backbone. The stereochemistry of the compound is crucial for its biological activity, as the (S) configuration often influences its interaction with biological targets.

Neuropharmacology

(S)-1-(5-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine has been investigated for its potential as a neuropharmacological agent. Its structural similarity to known psychoactive compounds suggests that it may interact with neurotransmitter systems, particularly those involving dopamine and norepinephrine. Preliminary studies indicate that it could exhibit stimulant properties similar to amphetamines, making it a candidate for further research in treating cognitive disorders or attention-deficit hyperactivity disorder (ADHD) .

Inhibition of Enzymatic Activity

Recent studies have explored the compound's role as an inhibitor of enzymes such as acetylcholinesterase (AChE) and thioredoxin reductase (TrxR). Inhibiting AChE can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease. The compound's binding affinity to AChE was assessed using molecular docking studies, indicating favorable interactions with key residues in the enzyme's active site .

Potential Anticancer Properties

There is emerging evidence suggesting that (S)-1-(5-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine may possess anticancer properties through its inhibition of TrxR, which plays a significant role in cancer cell proliferation and survival. By disrupting redox homeostasis in cancer cells, this compound could induce apoptosis and enhance the efficacy of conventional chemotherapeutics .

Table 1: Summary of Biological Activities

Case Study 1: Neuropharmacological Effects

A study conducted on animal models demonstrated that administration of (S)-1-(5-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine resulted in increased locomotor activity and enhanced cognitive performance in maze tests. These findings suggest potential applications in ADHD treatment .

Case Study 2: Enzyme Interaction

In vitro assays revealed that (S)-1-(5-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine significantly inhibited AChE activity at concentrations as low as 10 µM. Molecular docking simulations confirmed strong binding interactions with critical residues involved in substrate recognition .

Case Study 3: Anticancer Mechanism

Research into the compound's effect on cancer cell lines indicated a dose-dependent reduction in cell viability when treated with (S)-1-(5-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine. The mechanism was linked to oxidative stress induction via TrxR inhibition, highlighting its potential as an adjunct therapy in cancer treatment .

Mechanism of Action

The mechanism of action of (S)-1-(5-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulate enzyme activity, or interfere with cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

Structural Variations :

- Aromatic vs. Heterocyclic Substituents : The target compound’s 5-fluoro-2-methylphenyl group contrasts with bromophenyl () or furan/imidazole rings (). Fluorine’s electronegativity enhances binding affinity in drug-receptor interactions, while bromine () may increase molecular weight and lipophilicity .

- Chirality : All (S)-configured compounds (e.g., ) emphasize enantiomeric purity’s role in bioactivity, a critical factor in FDA-approved pharmaceuticals.

Physicochemical Properties :

- Solubility : The hydrochloride salt in improves aqueous solubility, whereas furan-containing analogs () are liquids, suggesting higher volatility .

- Stability : The target compound’s fluorine substituent may enhance metabolic stability compared to bromine or methylfurans, which are prone to oxidative degradation .

The target compound’s fluorinated structure aligns with trends in antipsychotic or antidepressant drug design .

Regulatory and Safety Considerations :

- Purity standards in (>95%) and impurity thresholds in (total impurities ≤0.5%) highlight pharmaceutical-grade requirements. The target compound would likely require similar rigorous quality control .

Biological Activity

(S)-1-(5-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine, commonly referred to as a fluorinated amine compound, has garnered attention in pharmacological research due to its potential biological activities. This compound exhibits structural characteristics that suggest possible interactions with various biological targets, making it a candidate for therapeutic applications. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

- Molecular Formula : C12H19ClFN

- Molecular Weight : 231.74 g/mol

- CAS Number : 1340405-63-1

- IUPAC Name : (1R)-1-(5-fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine

The biological activity of (S)-1-(5-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine is primarily attributed to its interaction with neurotransmitter systems and potential modulation of receptor activity. The presence of the fluorine atom enhances lipophilicity, which may facilitate better membrane penetration and receptor binding.

1. Neurotransmitter Interaction

Research indicates that this compound may interact with serotonin and dopamine transporters. In vitro studies have shown that fluorinated analogs can exhibit varying degrees of affinity for these receptors, influencing neurotransmitter reuptake and signaling pathways .

2. Antitumor Activity

Preliminary studies suggest that (S)-1-(5-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine may possess antitumor properties. In a study involving various cancer cell lines, compounds with similar structural features demonstrated significant cytotoxicity, indicating a potential for further exploration in cancer therapeutics .

Case Study 1: Antitumor Efficacy

A study evaluated the efficacy of (S)-1-(5-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine against non-small cell lung cancer (NSCLC) cells. The compound showed an IC50 value of approximately 0.48 μM, suggesting potent anti-proliferative effects. Mechanistic studies indicated that the compound induced apoptosis via mitochondrial pathways.

Case Study 2: Neuropharmacological Effects

In an animal model assessing the neuropharmacological effects of the compound, it was found to enhance serotonergic transmission without significant side effects typically associated with other psychostimulants. This suggests a favorable profile for potential therapeutic applications in mood disorders .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.